2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol
Description
Properties
CAS No. |
922165-50-2 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-[[1-(hydroxymethyl)cyclopentyl]methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H20O2/c18-12-17(9-3-4-10-17)11-14-8-7-13-5-1-2-6-15(13)16(14)19/h1-2,5-8,18-19H,3-4,9-12H2 |
InChI Key |
KHTBTCUCUFQIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentylmethyl group, which is then attached to the naphthalene ring through a series of reactions involving halogenation, nucleophilic substitution, and reduction.
Halogenation: The cyclopentylmethyl group is first halogenated using reagents like bromine or chlorine to form a halomethylcyclopentane.
Nucleophilic Substitution: The halomethylcyclopentane undergoes nucleophilic substitution with a naphthalen-1-ol derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization with groups like nitro, sulfonyl, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄), alkylating agents (RCl/AlCl₃)
Major Products
Oxidation: Carboxylic acids
Reduction: Dihydro derivatives
Substitution: Nitro, sulfonyl, or alkyl-substituted naphthalenes
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol exhibits notable anti-inflammatory properties. In a study, this compound demonstrated IC(50) values of 19.90 µM for COX-2 and 5.55 µM for COX-1, indicating its potential as a therapeutic agent in managing inflammation-related conditions . Molecular docking studies suggest that the active site interactions between the compound and the COX enzymes are crucial for its inhibitory effects, primarily through hydrogen bonding and van der Waals interactions .
Potential Drug Candidate
Given its efficacy as a COX inhibitor, 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is being explored as a lead compound for developing new anti-inflammatory drugs. The ability to selectively inhibit COX-2 over COX-1 is particularly desirable to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized several derivatives of naphthol-based compounds, including 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol. The derivatives were evaluated for their biological activity against COX enzymes, with some showing promising results comparable to existing NSAIDs. This study emphasizes the potential for further modification of the naphthol structure to enhance efficacy and selectivity .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on elucidating the structure-activity relationship (SAR) of naphthol derivatives. By systematically modifying the cyclopentyl group and hydroxymethyl substituents, researchers identified key structural features that contribute to enhanced COX inhibition. This insight is vital for guiding future drug design efforts aimed at optimizing therapeutic profiles while minimizing adverse effects .
Mechanism of Action
The mechanism of action of 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. The hydroxymethyl group forms hydrogen bonds with key amino acid residues in the active site of the enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators . This interaction is crucial for its anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The phenolic hydroxyl group’s acidity (pKa) in naphthalen-1-ol derivatives is highly sensitive to substituent electronic effects. highlights pKa values for non-chelating derivatives such as:
- 2-(Morpholino-methyl)naphthalen-1-ol: Electron-donating morpholino groups reduce acidity (higher pKa).
- 2-(Piperidin-1-ylmethyl)naphthalen-1-ol: Similar electronic effects as morpholino derivatives.
- 2-((2-Fluorobenzylamino)methyl)naphthalen-1-ol: Electron-withdrawing fluorine atoms slightly lower pKa.
However, steric hindrance from the cyclopentyl ring may limit solvation, complicating direct comparisons .
Hydrogen-Bonding and Crystal Packing
- Naphthalen-1-ylmethanol (): The simpler analog with a hydroxymethyl group at C1 forms intermolecular O—H⋯O hydrogen bonds, creating infinite chains along the [100] direction. Its near-planar structure contrasts with the target compound’s bulkier cyclopentyl group, which may disrupt planarity and alter packing efficiency.
- 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol (): Intramolecular O—H⋯O hydrogen bonds stabilize its conformation, a feature likely shared by the target compound due to the proximity of the hydroxymethyl and phenolic groups .
Table 1: Comparative Analysis of Naphthalen-1-ol Derivatives
†Estimated based on substituent electronic effects. ‡Derived from analogous phenolic compounds.
Metal-Binding and Chelation Potential
The target compound’s hydroxymethyl group may enable weak metal coordination, unlike non-chelating derivatives (e.g., morpholino or piperidinyl analogs) in . However, its steric bulk could limit binding efficiency compared to simpler bis-hydroxymethyl derivatives like [2-(Hydroxymethyl)naphthalen-1-yl]methanol (), which has two adjacent hydroxyl groups for stronger chelation .
Toxicity and Environmental Impact
The cyclopentyl group may enhance lipophilicity, increasing bioaccumulation risks compared to polar analogs like naphthalen-1-ylmethanol .
Biological Activity
2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol is a novel organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects. This compound is part of a broader class of substituted naphthol derivatives, which have been shown to exhibit various pharmacological properties.
Chemical Structure
The compound features a naphthalene ring substituted with a hydroxymethyl group and a cyclopentyl moiety. This unique structure is believed to contribute to its biological activity.
Anti-inflammatory Properties
Research indicates that 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol exhibits significant anti-inflammatory activity. In a study involving the inhibition of cyclooxygenase (COX) enzymes, two derivatives of naphthol, including this compound, were synthesized and evaluated for their COX-2 inhibitory effects. The findings revealed an IC50 value of 19.90 µM , indicating moderate potency against COX-2. Additionally, it showed some activity against COX-1 with an IC50 of 5.55 µM .
Molecular Interactions
Molecular docking studies have provided insights into the binding interactions between this compound and COX enzymes. Key interactions include:
- Hydrogen bonds formed between the hydroxyl groups at C-1 and C-3' with specific amino acids in the COX enzyme active sites.
- Van der Waals interactions between the naphthalene nucleus and surrounding residues, enhancing binding affinity .
Comparative Biological Activity Table
| Compound Name | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol | 19.90 | 5.55 |
| 2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol | 7.77 | Not reported |
| Other Naphthol Derivatives | Inactive | Inactive |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of naphthol derivatives, including 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol. Notable findings include:
- Synthesis Efficiency : The compound was synthesized from 1-hydroxy-2-naphthoic acid with good yield, demonstrating its feasibility for further pharmacological studies.
- Inhibition Mechanism : The active compounds were found to adopt different orientations in the enzyme active site compared to inactive derivatives, suggesting that structural modifications can significantly impact biological activity .
Q & A
Q. What are the common synthetic routes for 2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol, and how are reaction conditions optimized?
Synthesis typically involves multi-step processes, such as cyclization of precursor compounds followed by hydroxylation. For example, analogous methods involve refluxing naphthalen-1-ol derivatives with glacial acetic acid and catalysts like ZnCl₂ . Optimization focuses on temperature control (e.g., maintaining reflux conditions) and catalyst concentration to maximize yield and purity. Reaction progress is monitored via TLC or HPLC, with purification through column chromatography .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
X-ray crystallography is the gold standard. The molecule’s planarity (deviations <0.03 Å) and hydrogen-bonding networks (e.g., O–H⋯O chains along the [100] axis) are resolved using diffraction data collected at low temperatures (e.g., 100 K). Software like APEX2 and SHELXT refine the structure, revealing intramolecular interactions critical for stability .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., O–H stretching at ~3485 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and reaction pathways. For example, HOMO-LUMO gaps predict electrophilic/nucleophilic sites, while Gibbs free energy profiles explain reaction feasibility. Studies on similar naphthol derivatives use software like Gaussian or ORCA, incorporating solvent effects via PCM models .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?
Q. How does the compound’s stereochemistry influence its biological or chemical activity?
Stereochemical analysis via X-ray or NOESY NMR reveals spatial arrangements affecting hydrogen bonding and hydrophobic interactions. For instance, the hydroxymethylcyclopentyl group’s conformation may sterically hinder or promote binding to biological targets .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalyst selection : Chiral catalysts (e.g., BINOL-based systems) ensure enantioselectivity.
- Process control : Continuous flow reactors improve heat/mass transfer, reducing racemization .
- Analytical rigor : Use chiral HPLC or polarimetry to monitor purity at each step .
Methodological Insights
Q. How are hydrogen-bonding networks analyzed experimentally and computationally?
Q. What role does theoretical framing play in designing experiments for this compound?
A conceptual framework (e.g., frontier molecular orbital theory) guides hypothesis testing. For example, predicting regioselectivity in electrophilic substitution reactions based on electron density maps from DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
